

# Key features of the thiomorpholine heterocyclic ring system

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## Compound of Interest

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An In-Depth Technical Guide to the Thiomorpholine Heterocyclic Ring System

## Introduction

Thiomorpholine, a six-membered saturated heterocyclic compound with the chemical formula  $C_4H_9NS$ , is the sulfur analog of morpholine where the oxygen atom is replaced by a sulfur atom.[1][2] This non-aromatic ring system, also known as 1,4-thiazinane, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][3][4] Its unique physicochemical properties, including increased lipophilicity compared to its morpholine counterpart and the potential for the sulfur atom to be a metabolically soft spot for oxidation, make it an attractive moiety for designing novel therapeutic agents.[5]

The thiomorpholine core is a versatile building block found in a wide array of biologically active molecules.[6][7] Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antitubercular, antioxidant, hypolipidemic, and anticancer effects.[1][3][8] This guide provides a comprehensive overview of the key features of the thiomorpholine ring system, including its physicochemical properties, synthesis, and its significant role in drug development for researchers, scientists, and drug development professionals.

## Physicochemical and Structural Properties

The thiomorpholine ring typically adopts a stable chair conformation.<sup>[9]</sup> The presence of the sulfur atom influences the ring's electronic and steric properties, distinguishing it from morpholine. The sulfur can be readily oxidized to the corresponding sulfoxide and sulfone (thiomorpholine 1,1-dioxide), which further expands the chemical space and allows for modulation of properties like solubility and hydrogen bonding capacity.<sup>[5][10]</sup>

Table 1: Physicochemical and Structural Properties of Thiomorpholine

Property	Value	Reference
IUPAC Name	Thiomorpholine	<sup>[2]</sup>
Synonyms	1,4-Thiazinane, Thiamorpholine	
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NS	<sup>[2]</sup>
Molecular Weight	103.19 g/mol	<sup>[2]</sup>
Appearance	Clear colorless to slightly yellow liquid	<sup>[6]</sup>
Boiling Point	169 °C	
Density	1.026 g/mL at 25 °C	
pKa (basic)	9.0	<sup>[2]</sup>
Water Solubility	Miscible	<sup>[11]</sup>
Refractive Index (n <sub>20/D</sub> )	1.538	
C-S Bond Length	~1.80 - 1.82 Å	<sup>[9][12]</sup>
C-N Bond Length	~1.46 Å	<sup>[9]</sup>
C-S-C Bond Angle	~99 - 103°	<sup>[9][12]</sup>

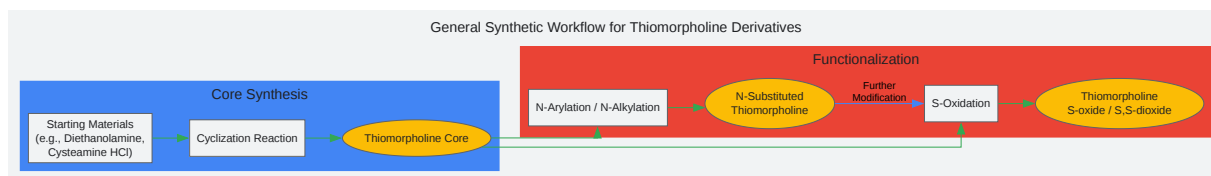
Note: Bond lengths and angles are representative values from a substituted thiomorpholine derivative and may vary slightly.<sup>[9]</sup>

## Synthesis of the Thiomorpholine Core

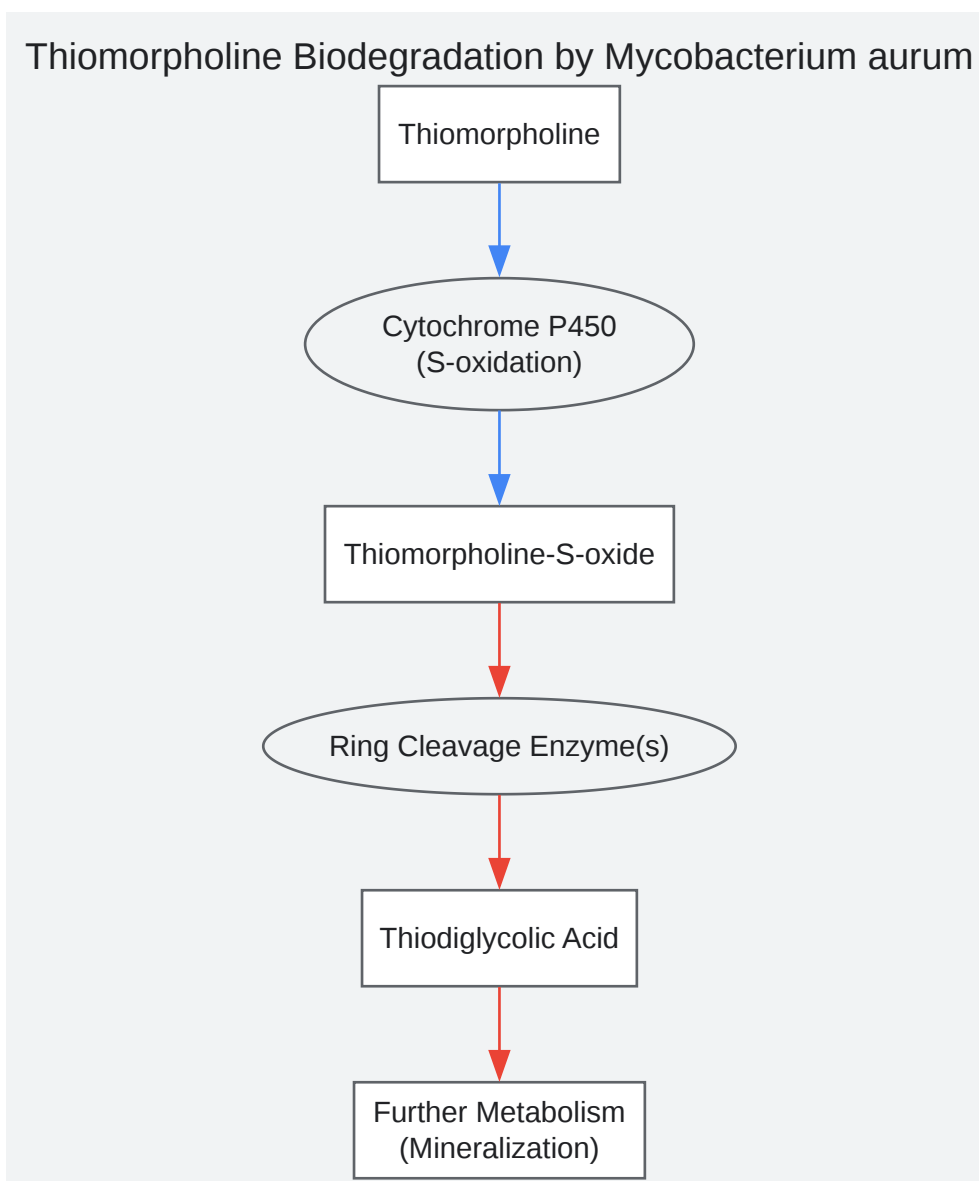
Several synthetic routes to the thiomorpholine scaffold have been developed, starting from readily available materials. These methods offer pathways to the core structure, which can then be further functionalized.

## Common Synthetic Approaches

- From Diethanolamine: This method involves the transformation of diethanolamine into an amino-mustard species, which is then cyclized using sodium sulfide.[\[13\]](#)[\[14\]](#)
- From Ethyl Mercaptoacetate and Aziridine: The reaction of these starting materials generates thiomorpholin-3-one, which is subsequently reduced to thiomorpholine using a reducing agent like  $\text{LiAlH}_4$ .[\[13\]](#)[\[14\]](#)
- From 2-Mercaptoethanol and Aziridine: This route involves an intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, which is cyclized with a base such as triethylamine ( $\text{Et}_3\text{N}$ ) to yield the thiomorpholine ring.[\[13\]](#)[\[14\]](#)
- Photochemical Thiol-Ene Reaction: A modern, continuous-flow method utilizes the photochemical reaction of cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



### Thiomorpholine Biodegradation by *Mycobacterium aurum*



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